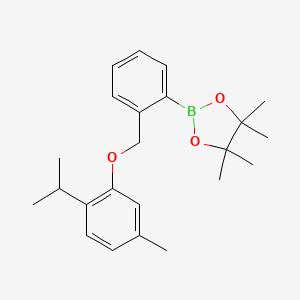
2-(2-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C23H31BO3 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H31BO3 with a molecular weight of 366.30 g/mol. The structure features a dioxaborolane ring which is known for its reactivity and ability to form complexes with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the dioxaborolane structure. For instance, derivatives containing similar moieties have shown significant antiproliferative effects against various cancer cell lines:
- Compound 9 : A derivative containing a similar isopropyl-5-methylphenoxy group demonstrated an IC50 of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cells .
Antimicrobial Activity
Compounds structurally related to dioxaborolanes have also been evaluated for their antimicrobial properties. Some derivatives exhibited notable inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Studies
- Synthesis and Evaluation : A study synthesized various triazole derivatives incorporating the isopropyl-5-methylphenoxy group and assessed their biological activities. The most active derivative showed significant anticancer activity through thymidylate synthase inhibition .
- Structure-Activity Relationship (SAR) : Research indicated that electron-donating substituents at specific positions on the phenyl ring enhanced anticancer activity. For example, compounds with methyl groups at ortho and meta positions showed improved efficacy compared to those with electron-withdrawing groups .
Research Findings
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Anticancer |
| Compound 9 | HCT-116 | 2.6 | Anticancer |
| Compound 9 | HepG2 | 1.4 | Anticancer |
| Various Derivatives | E. coli & S. aureus | - | Antimicrobial |
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BO3/c1-16(2)19-13-12-17(3)14-21(19)25-15-18-10-8-9-11-20(18)24-26-22(4,5)23(6,7)27-24/h8-14,16H,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLEFYDNVWAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=C(C=CC(=C3)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














